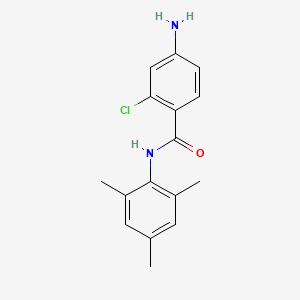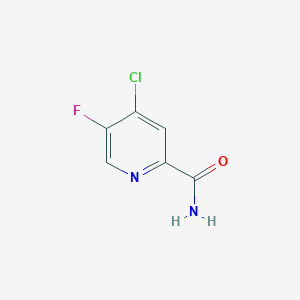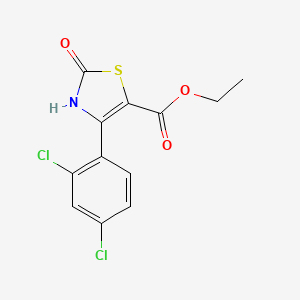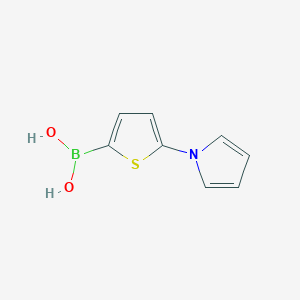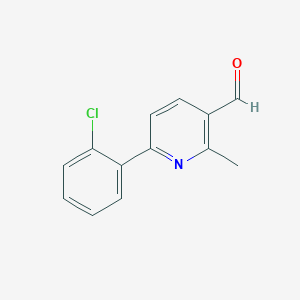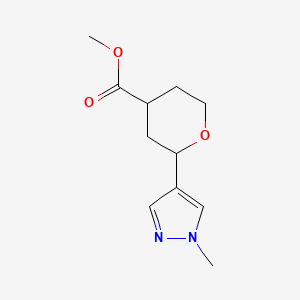
Methyl 2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxylate is a complex organic compound that features a pyrazole ring fused with a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxylate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar cyclocondensation techniques. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific solvents and temperature control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Methyl 2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxylate has several scientific research applications:
Biology: It may serve as a ligand in biochemical assays or as a precursor in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of Methyl 2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . The compound may modulate the activity of its targets by either inhibiting or activating them, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- Methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate
- 4-Bromo-1,5-dimethyl-3-(4-methyl-1H-pyrazol-1-yl)carbonyl-1H-pyrazole
Uniqueness
Methyl 2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxylate is unique due to its combination of a pyrazole ring with a tetrahydropyran ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
methyl 2-(1-methylpyrazol-4-yl)oxane-4-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-13-7-9(6-12-13)10-5-8(3-4-16-10)11(14)15-2/h6-8,10H,3-5H2,1-2H3 |
InChI Key |
RQYWWMVICABOHX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2CC(CCO2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


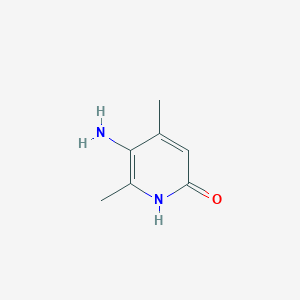
![Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate](/img/structure/B12990054.png)
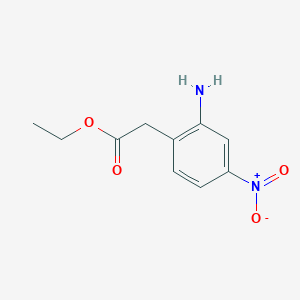
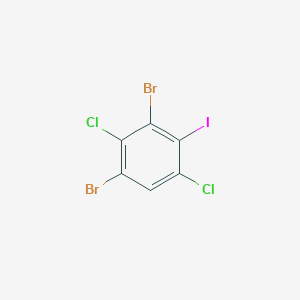
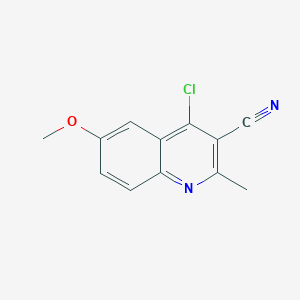
![2-Methylbenzo[b]thiophene 1-oxide](/img/structure/B12990076.png)
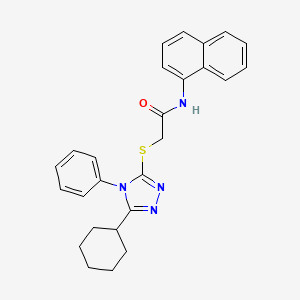
![7-Oxa-2-azaspiro[4.5]decan-10-ol](/img/structure/B12990087.png)
![(1S,4S)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B12990101.png)
